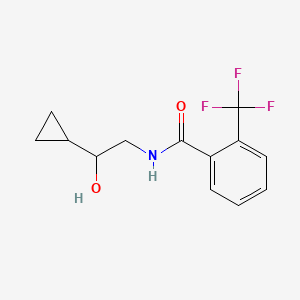
N-(2-cyclopropyl-2-hydroxyethyl)-2-(trifluoromethyl)benzamide
Übersicht
Beschreibung
This would typically include the compound’s systematic name, its common name if applicable, and its role or use in industry or research.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its molecular formula, its structural formula, and possibly its 3D conformation.Chemical Reactions Analysis
This would involve detailing the chemical reactions that the compound undergoes, including the reactants, products, and conditions of the reaction.Physical And Chemical Properties Analysis
This would involve detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen
Chemical Manipulations and Biological Evaluations
N-(2-cyclopropyl-2-hydroxyethyl)-2-(trifluoromethyl)benzamide and its derivatives are subjects of various chemical manipulations and biological evaluations. These compounds have been prepared and assessed for their therapeutic activities, such as antiarrhythmic effects. Flecainide acetate, a derivative, was identified for its potent antiarrhythmic properties and underwent extensive animal studies before clinical trials (Banitt et al., 1977). Additionally, the study of benzamides, including the N-(2-cyclopropyl-2-hydroxyethyl)-2-(trifluoromethyl)benzamide structure, led to the discovery of compounds with potential anticonvulsant activities. This was particularly evident in the lead optimization efforts that synthesized specific enaminone derivatives, exploring their anticonvulsant potential in rodent models (Amaye et al., 2021).
Synthesis and Structural Analysis
The structural synthesis and analysis of such benzamides are also a significant area of interest. Studies have shown how the synthesis process can be optimized to improve yield, demonstrating the compound's potential for large-scale production and usage in various applications (Dian, 2010). The exploration of new supramolecular packing motifs, where benzene rings self-assemble into complex structures, indicates the chemical's versatility and potential applications in material science or nanotechnology (Lightfoot et al., 1999).
Interaction with Biological Systems
The interaction of benzamide derivatives with biological systems has been extensively studied. For instance, raclopride, a substituted benzamide drug, showed high specificity for dopamine D-2 receptors in the rat brain, both in vitro and in vivo, highlighting its potential in neurological research and therapy (Köhler et al., 1985). Furthermore, studies on compounds like AH-7921, which share structural similarities with benzamides, help in understanding the drug's impact on the human body, contributing valuable data to forensic science and toxicology (Kronstrand et al., 2014).
Safety And Hazards
This would involve a discussion of the compound’s safety profile, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Zukünftige Richtungen
This would involve a discussion of potential future research directions or applications for the compound.
Eigenschaften
IUPAC Name |
N-(2-cyclopropyl-2-hydroxyethyl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c14-13(15,16)10-4-2-1-3-9(10)12(19)17-7-11(18)8-5-6-8/h1-4,8,11,18H,5-7H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIHYWKFCKITBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC=CC=C2C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropyl-2-hydroxyethyl)-2-(trifluoromethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1525447.png)
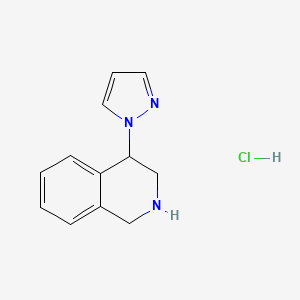
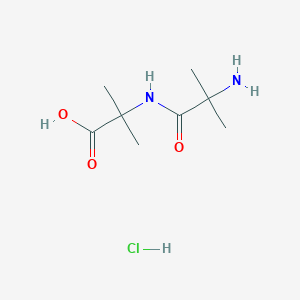
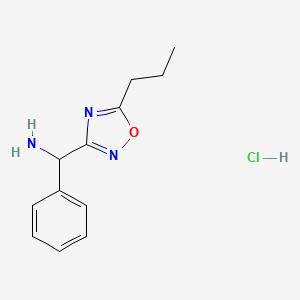
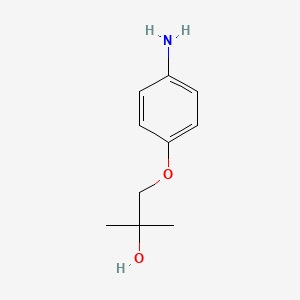
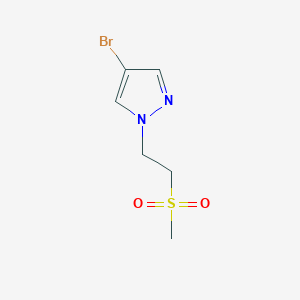
![6-[(Piperazin-1-yl)carbonyl]-1,3-benzoxazol-2-amine](/img/structure/B1525461.png)
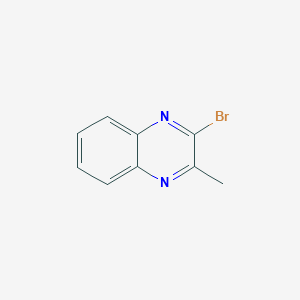

![Ethyl 2-{8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2-oxoacetate](/img/structure/B1525465.png)
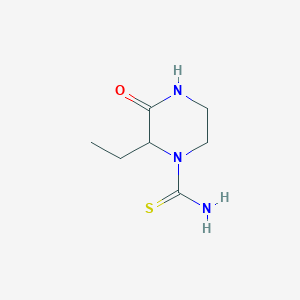
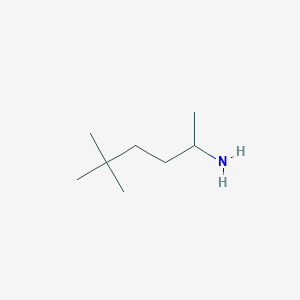
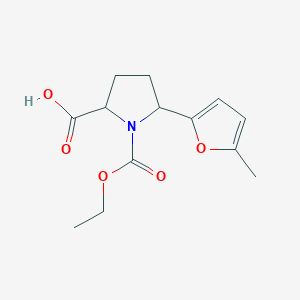
![(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine dihydrochloride](/img/structure/B1525469.png)